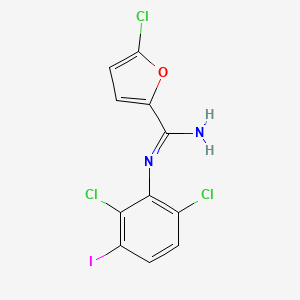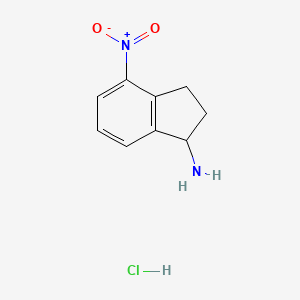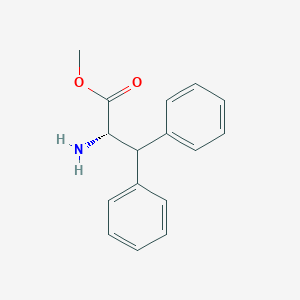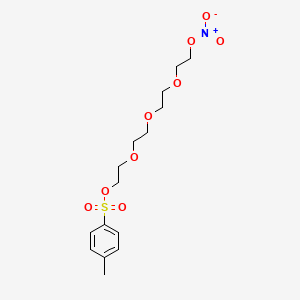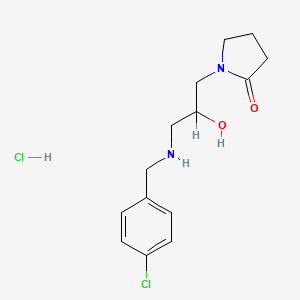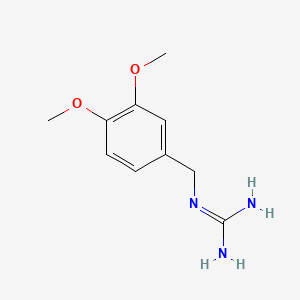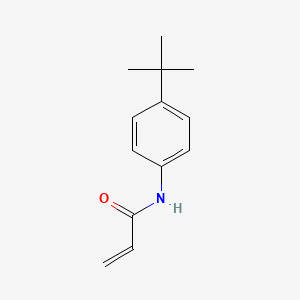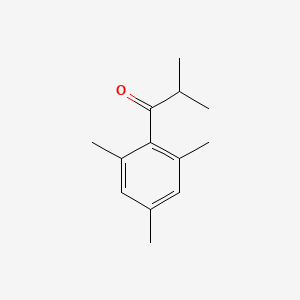![molecular formula C13H12BFO3 B3060286 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096340-25-7](/img/structure/B3060286.png)
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
説明
“4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a chemical compound with the CAS Number: 2096340-25-7 . It has a molecular weight of 246.05 .
Synthesis Analysis
The synthesis of similar boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H12BFO3/c15-12-3-1-2-10 (8-12)13 (16)9-4-6-11 (7-5-9)14 (17)18/h1-8,13,16-18H . This indicates the presence of 13 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis
While specific reactions involving “this compound” are not available, boronic acids are known to be used as reactants in coupling reactions . They are also used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The compound is a white powder and is commonly used in organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用
Suzuki–Miyaura Coupling
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success stems from mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, this compound serves as an excellent boron reagent for SM coupling due to its stability and rapid transmetalation with palladium(II) complexes .
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
In addition to SM coupling, This compound participates in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. These reactions enable the synthesis of diverse organic compounds and are valuable in medicinal chemistry and materials science .
Novel Biologically Active Terphenyls
Researchers have harnessed this compound to create novel biologically active terphenyls. These derivatives exhibit interesting pharmacological properties and may find applications in drug discovery and development .
Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
Recent studies have employed This compound in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls. These materials have potential applications in liquid crystal displays (LCDs) and other optoelectronic devices .
Protodeboronation for Indolizidine Synthesis
Protodeboronation reactions using this compound have led to the synthesis of indolizidine derivatives. By using less nucleophilic boron ate complexes, researchers achieved good diastereoselectivity in the formation of indolizidines. These compounds may have biological activity and could be explored further in drug development .
Safety and Hazards
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming carbon-carbon bonds with electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process with a palladium catalyst . The boronic acid donates its organoboron group to the palladium, which has previously formed a bond with an electrophilic organic group through oxidative addition . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the other reactants present.
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.
Action Environment
The action of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by various environmental factors . These reactions are known for their mild and functional group tolerant conditions , suggesting that the compound can act effectively in a variety of chemical environments. and would likely depend on the specific conditions of the reaction.
特性
IUPAC Name |
[4-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)13(16)9-4-6-11(7-5-9)14(17)18/h1-8,13,16-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCINWLQAXWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193980 | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096340-25-7 | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B3060204.png)
